2-(Propylthio)pyrimidine-4,6-diol serves as a crucial building block in the synthesis of numerous derivatives with potential pharmaceutical applications. For instance, it acts as a key intermediate in the synthesis of ticagrelor, a platelet aggregation inhibitor. [, ] The synthesis of ticagrelor and its analogues typically involves further modification of the pyrimidine ring and the introduction of various substituents.
2-(Propylthio)pyrimidine-4,6-diol is characterized by its pyrimidine core structure. [, ] The presence of the propylthio and hydroxyl groups influences its reactivity and interactions with other molecules. The propylthio group at the 2-position contributes to the lipophilicity of the molecule, which can affect its pharmacokinetic properties. The hydroxyl groups at the 4- and 6-positions offer hydrogen bonding sites, allowing for potential interactions with biological targets. Understanding its molecular structure is crucial for designing and synthesizing derivatives with desired pharmacological properties.
2-(Propylthio)pyrimidine-4,6-diol is a crucial intermediate in the synthesis of ticagrelor, a medication used to prevent blood clots in individuals with heart disease or a history of heart attack. [, ] This highlights its importance in the pharmaceutical industry.
Researchers utilize 2-(Propylthio)pyrimidine-4,6-diol to synthesize a variety of novel pyrimidine derivatives. These derivatives are then investigated for potential applications in various therapeutic areas. []
Due to its low intrinsic response in analytical techniques like mass spectrometry, 2-(Propylthio)pyrimidine-4,6-diol is often derivatized. This derivatization improves its detectability and allows for accurate quantification, particularly when present at trace levels. [] This is particularly relevant in the pharmaceutical industry for monitoring impurities in drug substances.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7